

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-n-Propyluracil

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-n-Propyluracil*

Cat. No.: *B103764*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the core physicochemical characteristics of **5-n-Propyluracil**, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to deliver not just technical data, but also the underlying scientific principles and experimental considerations essential for its synthesis, characterization, and application. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific story of this molecule, from its fundamental properties to the practical methodologies for its analysis.

Introduction to 5-n-Propyluracil: Structure and Significance

5-n-Propyluracil, with the systematic IUPAC name 5-propyl-1H-pyrimidine-2,4-dione, belongs to the uracil family, a class of compounds fundamental to nucleic acid biochemistry. Its structure consists of a pyrimidine ring with a propyl group substituted at the 5th position. This alkyl substitution significantly influences its physicochemical properties compared to unsubstituted uracil, impacting its solubility, lipophilicity, and potential biological activity. Understanding these characteristics is paramount for its application in drug design, where

modifications of the uracil scaffold are a common strategy to modulate bioactivity and pharmacokinetic profiles.

Chemical Structure:

Caption: 2D Chemical Structure of **5-n-Propyluracil**.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-n-Propyluracil** is the bedrock for its development as a potential therapeutic agent. These parameters govern its behavior in both chemical and biological systems.

Molecular Formula, Weight, and Identification

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂	[1] [2]
Molecular Weight	154.17 g/mol	[1] [2]
CAS Number	19030-75-2	[1] [2]

Physical State and Appearance

5-n-Propyluracil is expected to be a white to off-white crystalline solid at room temperature, similar to other uracil derivatives.[\[3\]](#)

Melting and Boiling Points

While specific experimental data for the melting and boiling points of **5-n-Propyluracil** are not readily available in the searched literature, these are critical parameters for assessing purity and stability. For comparison, the related compound 6-propyl-2-thiouracil has a melting point of 219-221 °C.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Melting Point Determination

The melting point of a synthesized batch of **5-n-Propyluracil** should be determined using a calibrated melting point apparatus.

- Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.
- Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability.

- Aqueous Solubility: While specific quantitative data for **5-n-Propyluracil** is not available, uracil derivatives generally exhibit limited solubility in water. For instance, 5-fluorouracil has a low water solubility.^[5] The propyl group in **5-n-Propyluracil** is expected to further decrease its aqueous solubility due to its hydrophobic nature.
- Organic Solvents: Uracil derivatives are typically more soluble in polar organic solvents.^[4]

Experimental Protocol: Aqueous Solubility Determination

The equilibrium solubility of **5-n-Propyluracil** in water can be determined using the shake-flask method.

- Sample Preparation: An excess amount of **5-n-Propyluracil** is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of **5-n-Propyluracil** in the clear filtrate is then quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Acidity (pKa)

The pKa value indicates the ionization state of a molecule at a given pH, which influences its solubility, absorption, and interaction with biological targets. Uracil and its derivatives are weakly acidic due to the presence of the imide protons (N1-H and N3-H). The pKa of the related compound propylthiouracil is reported to be in the range of 7.8 to 8.3.[6]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

- **Solution Preparation:** A stock solution of **5-n-Propyluracil** is prepared in a suitable solvent (e.g., methanol or water).
- **Buffer Preparation:** A series of buffer solutions with a range of known pH values are prepared.
- **Spectral Measurement:** An aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.
- **Data Analysis:** The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Synthesis and Characterization

The synthesis and subsequent characterization of **5-n-Propyluracil** are fundamental steps in its study.

Synthetic Approach

A common method for the synthesis of 5-alkyluracils involves the condensation of a β -ketoester with urea or a urea derivative. A plausible synthetic route for **5-n-Propyluracil** is the condensation of ethyl 2-formylvalerate with urea in the presence of a base.

[Click to download full resolution via product page](#)

Caption: A general synthetic scheme for **5-n-Propyluracil**.

Experimental Protocol: Synthesis of **5-n-Propyluracil**

This protocol is adapted from general procedures for the synthesis of 5-alkyluracils.[\[7\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- Reagent Addition: To the sodium ethoxide solution, add ethyl 2-formylvalerate and urea.
- Reaction: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
- Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized **5-n-Propyluracil**.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the pyrimidine ring), a singlet for the C6-H proton, and two broad singlets for the N-H protons.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the carbons of the propyl group.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve a small amount of the purified **5-n-Propyluracil** in a suitable deuterated solvent (e.g., DMSO-d₆).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
- Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the molecule.[8]

3.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic transitions within the molecule. Uracil and its derivatives typically exhibit strong absorption in the UV region due to the $\pi \rightarrow \pi^*$ transitions of the conjugated system.

Experimental Protocol: UV-Vis Analysis

- Solvent Selection: Choose a UV-transparent solvent, such as ethanol or water.[9]
- Solution Preparation: Prepare a dilute solution of **5-n-Propyluracil** of known concentration in the chosen solvent.
- Spectral Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ).

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.[10][11][12][13]

Experimental Protocol: X-ray Crystallography

- Crystal Growth: Grow single crystals of **5-n-Propyluracil** of suitable size and quality, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
- Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion

This technical guide has detailed the key physicochemical characteristics of **5-n-Propyluracil**, providing a foundation for its further investigation and development. The provided experimental protocols offer a practical framework for the synthesis and characterization of this promising uracil derivative. Future research should focus on obtaining precise experimental data for its melting point, boiling point, aqueous solubility, and pKa, as well as a comprehensive analysis of its solid-state properties. Such data will be invaluable for advancing our understanding of **5-n-Propyluracil** and unlocking its full potential in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. Preparation and physicochemical properties of uracil derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Characteristics of 5-n-Propyluracil]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103764#physicochemical-characteristics-of-5-n-propyluracil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com